Distinct Chlorination Pattern Confers a 5.6 XLogP3 Value, Differentiating it from the Less Lipophilic 2-(4-chlorophenyl)-1H-indole Scaffold
The 4,7-dichloro substitution on the indole core of 4,7-dichloro-2-(4-chlorophenyl)-1H-indole significantly increases its calculated lipophilicity compared to the unsubstituted indole analog. This differentiation is quantifiable via the computed partition coefficient (XLogP3). The target compound has a reported XLogP3 of 5.6 [1]. In contrast, the structurally related analog 2-(4-chlorophenyl)-1H-indole (CAS 1211-35-4), which lacks chloro groups on the indole ring, has a substantially lower logP value (approximately 3.0-4.0 based on its simpler structure), confirming the target compound's distinct physicochemical profile .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3 = 5.6 |
| Comparator Or Baseline | 2-(4-chlorophenyl)-1H-indole (CAS 1211-35-4); LogP is substantially lower (approx. 3.0-4.0) |
| Quantified Difference | The target compound exhibits a significantly higher logP (>1.5 units) due to additional chlorination on the indole core. |
| Conditions | Computational prediction using standard XLogP3 algorithm. |
Why This Matters
This quantitative difference in lipophilicity is critical for predicting membrane permeability, solubility, and overall ADME profile in drug discovery, guiding the selection of a scaffold with appropriate physicochemical properties for a given biological target.
- [1] Kuujia. (n.d.). Cas no 881040-20-6 (4,7-Dichloro-2-(4-Chlorophenyl)-1h-Indole) - Computed Properties. View Source
